molecular formula C5H4N4S2 B145636 2,6-Dithiopurine CAS No. 5437-25-2

2,6-Dithiopurine

Cat. No. B145636
CAS RN: 5437-25-2
M. Wt: 184.2 g/mol
InChI Key: VQPMXSMUUILNFZ-UHFFFAOYSA-N
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Description

2,6-Dithiopurine (DTP) is a compound that has garnered interest due to its potential as a chemopreventive agent. It has shown efficacy in reacting with electrophilic carcinogens, such as benzo[a]pyrene diol epoxide, suggesting its utility in preventing tumorigenesis. Studies have indicated that DTP does not exhibit significant toxicity, even at high doses, and is metabolized in mice without severe limitations to its chemopreventive properties .

Synthesis Analysis

Scientific Research Applications

Electrochemical Properties

  • The electrochemical reduction of 2,6-dithiopurine has been investigated, showing two reduction waves at a dropping mercury electrode and a single peak at a pyrolytic graphite electrode. This indicates distinct electrochemical behaviors in different pH environments, suggesting its potential in electrochemical applications (Dryhurst, 1970).

Photochemical Reactions

  • 2,6-Dithiopurine undergoes unique photochemical double-proton-transfer reactions, as evidenced in matrix isolation studies. This characteristic can be utilized in understanding and harnessing photochemical processes (Rostkowska, Lapiński, & Nowak, 2003).

Industrial Synthesis

  • There is an industrialized process for synthesizing 2,6-dithiopurine, highlighting its relevance in large-scale chemical production and potential commercial applications (Sun Xue-qin, 2005).

Chemical Activity Analysis

  • A study investigating the ionization potential and electron affinity of 2,6-dithiopurine provides insights into its chemical activity. This information is crucial for its application in molecular pharmacology and experimental studies (R. Hong, 2008).

Interaction with Metal Cations

  • Research on the interaction of 2,6-dithiopurine with various metal cations reveals its potential in forming bi-coordinate complexes, which could be significant in fields like metal coordination chemistry and materials science (Ni, Xing, Wang, & Song, 2009).

Corrosion Inhibition

  • 2,6-Dithiopurine has been studied as a corrosion inhibitor for mild steel in acidic solutions, demonstrating its potential application in industrial corrosion protection (Yan, Li, Cai, & Hou, 2008).

properties

IUPAC Name

3,7-dihydropurine-2,6-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPMXSMUUILNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=S)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202744
Record name 2,6-Dithiopurine
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Molecular Weight

184.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dithiopurine

CAS RN

5437-25-2
Record name 3,9-Dihydro-1H-purine-2,6-dithione
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Record name 2,6-Dithiopurine
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Record name Purine-2,6-dithiol
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Record name 2,6-Dithiopurine
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Record name 3,7-dihydro-1H-purine-2,6-dithione
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Synthesis routes and methods I

Procedure details

13.22 g (50 mM) of 2-thioxanthine and 13.34 g (60 mM) of phosphorus pentasulfide were heated under reflux in 160 ml of pyridine for 3 days. At 5-10° C., 66 ml (132 mM) of 2N NaOH were added. The solvents were evaporated in vacuo, the residue treated with 200 ml of water and evaporated again. The residue was again suspended in 200 ml of water and collected. The crude product was dissolved in 120 ml of 1N NaOH, treated twice with 0.14 g of charcoal, filtered and acidified with 32 ml of 5N HCl to pH 4.5. The solid was collected, washed and dried to give 14.31 g of crude dithioxanthine. This was dissolved in 300 ml of chloroform; some insoluble material was filtered off, and the solution passed through 71.5 g of silica gel in a column. Crystallization from isopropanol gave 12.17 g (86.8%) of 2,6-dithioxanthine with mp 196-200° C.
Quantity
13.22 g
Type
reactant
Reaction Step One
Quantity
13.34 g
Type
reactant
Reaction Step One
Name
Quantity
66 mL
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

8.41 g (21 mmoles) of 2-thioxanthine are refluxed with 5.60 (25.2 mmoles) of phosphorus pentasulfide in 80 ml of pyridine. After 5.5 hours 27.7 ml (55.4 mmoles) of 2N NaOH were added at 5-10° C. The solid was filtered off and washed with pyridine. The filtrate was evaporated in vacuo to dryness, the residue is suspended in 200 ml of water with little tetrahydrofuran (THF) for crystllization, the suspension is concentrated and the solid at pH 8 collected and washed. Redissolution in 100 ml of 0.5 N NaOH, treatment with charcoal (20%), filtration and acidification to pH 6 yielded the solid crude dithioxanthine 7.84 g (89.6%). Crystallization from chloroform and suspension in hot methanol gave 5.31 g (60.7%) of dithioxanthine with mp 241-3° C. The mother liquors were combined (2.36 g) and filtered with chloroform through 60 g of silicagel in a column: 1.73 g (19.8%) were isolated as a second crop.
Quantity
8.41 g
Type
reactant
Reaction Step One
[Compound]
Name
5.60
Quantity
25.2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
27.7 mL
Type
reactant
Reaction Step Two
Yield
89.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
176
Citations
WG Qing, KL Powell, MC MacLeod - Chemical research in …, 1996 - ACS Publications
Purinethiols are a class of potential cancer chemopreventive agents that exhibit nucleophilic scavenging activity against the carcinogenic electrophile benzo[a]pyrene diol epoxide (…
Number of citations: 19 pubs.acs.org
WG Qing, KL Powell, G Stoica, CL Szumlanski… - Drug metabolism and …, 1995 - Citeseer
2, 6-Dithiopurine(DTP) has been proposed as a possible chemo-preventive agent because of Its facile reaction with the electro-philic ultimate carcinogen, benzo [a] pyrene diol epoxide, …
Number of citations: 16 citeseerx.ist.psu.edu
H Rostkowska, L Lapinski… - The Journal of Physical …, 2003 - ACS Publications
It was found that 2,6-dithiopurine isolated in low-temperature argon and nitrogen matrixes adopts only one tautomeric form: dithione-N7H. The UV (λ > 345 nm) induced reactions …
Number of citations: 33 pubs.acs.org
K Datta, A Chin, T Ahmed, WG Qing, KL Powell… - Toxicology, 1998 - Elsevier
2,6-Dithiopurine (DTP) has been proposed as a possible chemopreventive agent because of its ability to react with electrophiles. Acrolein, an electrophilic metabolite of …
Number of citations: 21 www.sciencedirect.com
MC MacLeod, KL Mann, G Thai, CJ Conti, JJ Reiners Jr - Cancer research, 1991 - AACR
The chemotherapeutic agent 6-mercaptopurine was previously shown to inhibit the binding of 7r,8t-dihydroxy-9,10t-oxy-7,8,9,10-tetrahydro-benzo(a)pyrene (BPDE-I) to DNA in Chinese …
Number of citations: 24 aacrjournals.org
BQ Ni, LJ Xing, HJ Wang, ZX Song - Structural Chemistry, 2009 - Springer
The geometries of the complexes of Li + , Na + , K + , Be 2+ , Mg 2+ , and Ca 2+ metal cations with different possible 2,6-dithiopurine anions (DTP) were studied. The complexes were …
Number of citations: 1 link.springer.com
S Boulware, T Fields, E McIvor, KL Powell… - Toxicology and applied …, 2012 - Elsevier
Sulfur mustard [bis(2-chloroethyl)sulfide, SM] is a well-known DNA-damaging agent that has been used in chemical warfare since World War I, and is a weapon that could potentially be …
Number of citations: 13 www.sciencedirect.com
KL Powell, S Boulware, H Thames… - Chemical research in …, 2010 - ACS Publications
Sulfur mustard (bis-(2-chloroethyl)sulfide) is a well-known chemical warfare agent that induces debilitating cutaneous toxicity in exposed individuals. It is also known to be carcinogenic …
Number of citations: 15 pubs.acs.org
LA Ortiz-Rodríguez, SJ Hoehn, C Acquah… - Physical Chemistry …, 2021 - pubs.rsc.org
Site-selected sulfur-substituted nucleobases are a class of all organic, heavy-atom-free photosensitizers for photodynamic therapy applications that exhibit excellent photophysical …
Number of citations: 3 pubs.rsc.org
J Liu, KL Powell, H Thames, M MacLeod - Cancer Research, 2008 - AACR
5588 Sulfur mustard (SM; bis 2-(chloroethyl) sulfide; mustard gas) has been used in chemical warfare since World War I, and is well known for its acute toxicity in skin, cornea and …
Number of citations: 0 aacrjournals.org

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